N-(6-(methylthio)pyridazin-3-yl)propionamide
CAS No.: 1021061-22-2
Cat. No.: VC4191612
Molecular Formula: C8H11N3OS
Molecular Weight: 197.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021061-22-2 |
|---|---|
| Molecular Formula | C8H11N3OS |
| Molecular Weight | 197.26 |
| IUPAC Name | N-(6-methylsulfanylpyridazin-3-yl)propanamide |
| Standard InChI | InChI=1S/C8H11N3OS/c1-3-7(12)9-6-4-5-8(13-2)11-10-6/h4-5H,3H2,1-2H3,(H,9,10,12) |
| Standard InChI Key | DSZBWPNZTYRCHG-UHFFFAOYSA-N |
| SMILES | CCC(=O)NC1=NN=C(C=C1)SC |
Introduction
N-(6-(methylthio)pyridazin-3-yl)propionamide is an organic compound characterized by its pyridazine ring structure, which is substituted with a methylthio group at the 6-position and linked to a propionamide moiety at the 3-position. This compound is of interest in various scientific fields due to its unique chemical properties and potential applications in organic synthesis and medicinal chemistry.
Synthesis and Chemical Reactions
The synthesis of N-(6-(methylthio)pyridazin-3-yl)propionamide typically involves several key steps, including the formation of the pyridazine ring and the attachment of the methylthio and propionamide groups. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity during synthesis.
| Reaction Conditions | Description |
|---|---|
| Temperature | Controlled to optimize yield |
| Pressure | May be adjusted for specific reactions |
| Solvent Choice | Polar solvents often preferred |
Research Findings and Future Directions
Research on pyridazine derivatives has highlighted their versatility in medicinal chemistry. Future studies on N-(6-(methylthio)pyridazin-3-yl)propionamide could focus on exploring its biological activity, optimizing its synthesis for industrial scalability, and investigating its potential as a scaffold for drug development.
| Potential Applications | Description |
|---|---|
| Anti-inflammatory | Potential based on pyridazine derivatives |
| Antimicrobial | Possible activity against various pathogens |
| Drug Development Scaffold | Could serve as a base for designing new drugs |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume